3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
Description
3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol is a biphenyl-derived compound featuring hydroxyl groups at the 4,4' positions and propyl chains at the 3,3' positions. This substitution pattern confers unique physicochemical properties, including enhanced hydrophobicity due to the alkyl chains and hydrogen-bonding capacity via the hydroxyl groups. Such characteristics make it relevant in catalysis, polymer additives, and materials science .
Properties
CAS No. |
5411-96-1 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-propylphenyl)-2-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
InChI Key |
YHIIFBVZETZYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol can be achieved through several methods. One common approach involves the alkylation of biphenyl with propyl groups followed by hydroxylation. The alkylation can be performed using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used to facilitate the alkylation and hydroxylation reactions. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Biphenyl alcohols.
Substitution: Various alkyl or aryl-substituted biphenyl derivatives.
Scientific Research Applications
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
Comparison with Similar Compounds
Structural and Substituent Effects
The properties of biphenyl diols are highly influenced by substituent type, position, and steric/electronic effects. Key analogs include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl in 3,3',5,5'-tetra-tert-butyl derivatives) increase steric hindrance, reducing reactivity in catalytic applications but enhancing thermal stability .
- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) improve solubility in organic solvents, while hydroxyl groups enable hydrogen bonding, critical for antioxidant activity .
- Fluorescence: Substituents like pyridin-iminomethyl (L2) induce fluorescence, whereas alkyl chains (e.g., propyl) may quench such properties due to increased rigidity or steric effects .
Physicochemical Properties
- Melting Points : Parent [1,1'-biphenyl]-4,4'-diol melts at 287.6°C , while methyl-substituted analogs (e.g., 3,3′,5,5′-tetramethyl) exhibit slightly lower melting points (~250°C) due to reduced crystallinity . Propyl-substituted derivatives likely have even lower melting points due to increased chain flexibility.
- Solubility: Hydroxyl groups enhance water solubility, but long alkyl chains (e.g., propyl) counteract this by increasing hydrophobicity. For example, BPA derivatives with isopropylidene bridges show moderate solubility in polar solvents , whereas 3,3'-dipropyl analogs may favor nonpolar solvents.
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